molecular formula C12H13ClN2O2 B12901272 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- CAS No. 61194-95-4

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-

Cat. No.: B12901272
CAS No.: 61194-95-4
M. Wt: 252.69 g/mol
InChI Key: QFKOAHSEPHUTOS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. In this case, the reaction between 4-chlorobenzonitrile oxide and N,N-dimethylformamide yields the desired isoxazole derivative. The reaction is often catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method reduces reaction times and minimizes the generation of waste, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole core.

    Muscimol: A psychoactive compound that acts on GABA receptors.

    Ibotenic Acid: A neurotoxin with structural similarities.

Uniqueness

3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a dimethylamino moiety makes it a versatile compound for various applications .

Properties

CAS No.

61194-95-4

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C12H13ClN2O2/c1-15(2)7-10-11(14-17-12(10)16)8-3-5-9(13)6-4-8/h3-6,14H,7H2,1-2H3

InChI Key

QFKOAHSEPHUTOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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